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2,5-dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Lipophilicity Drug-likeness Physicochemical profiling

2,5-Dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890638-16-1) is a fully synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class—a privileged heterocyclic scaffold extensively explored for kinase inhibition and anticancer applications. With molecular formula C21H20N4 and molecular weight 328.42 g/mol, this compound features a characteristic 2,5-dimethyl substitution on the fused pyrazole-pyrimidine core, a 4-methylphenyl (p-tolyl) group at position 3, and an N-phenyl amine at position 7.

Molecular Formula C21H20N4
Molecular Weight 328.419
CAS No. 890638-16-1
Cat. No. B2694812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS890638-16-1
Molecular FormulaC21H20N4
Molecular Weight328.419
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NC4=CC=CC=C4)C
InChIInChI=1S/C21H20N4/c1-14-9-11-17(12-10-14)20-16(3)24-25-19(13-15(2)22-21(20)25)23-18-7-5-4-6-8-18/h4-13,23H,1-3H3
InChIKeyVVZNUWXJECAIEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890638-16-1): Compound Identity and Scaffold Context for Procurement Decisions


2,5-Dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890638-16-1) is a fully synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class—a privileged heterocyclic scaffold extensively explored for kinase inhibition and anticancer applications [1]. With molecular formula C21H20N4 and molecular weight 328.42 g/mol, this compound features a characteristic 2,5-dimethyl substitution on the fused pyrazole-pyrimidine core, a 4-methylphenyl (p-tolyl) group at position 3, and an N-phenyl amine at position 7 . The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a purine bioisostere, enabling engagement with the ATP-binding pocket of multiple kinases, and has served as the basis for numerous drug discovery programs targeting cyclin-dependent kinases (CDKs), tyrosine kinases, and other oncology-relevant enzymes [2].

Why Generic Pyrazolo[1,5-a]pyrimidine Substitution Fails: Structural Determinants Differentiating CAS 890638-16-1


Within the pyrazolo[1,5-a]pyrimidin-7-amine family, subtle variations in the number and position of methyl substituents, as well as the nature of aryl groups at positions 3 and 7, produce substantial differences in physicochemical properties, kinase selectivity profiles, and antiproliferative potency [1]. The target compound's simultaneous 2,5-dimethyl substitution distinguishes it from analogs bearing only a single methyl group (e.g., CAS 890611-46-8, which lacks the 2-methyl), while its 4-methylphenyl (p-tolyl) group at position 3 provides increased lipophilicity and altered steric bulk compared to the unsubstituted 3-phenyl analog (CAS 849922-42-5) . Published SAR studies on pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides demonstrate that strict steric, positional, and electronic requirements govern biological activity, with clear preferences for specific substitution patterns at both the core and the pendant aryl rings [2]. Consequently, generic replacement of this compound with a structurally similar but not identical pyrazolo[1,5-a]pyrimidine carries a high risk of altered target engagement, shifted selectivity, or complete loss of the desired biological phenotype.

Quantitative Differentiation Evidence for 2,5-Dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890638-16-1)


Lipophilicity Differentiation: logP Shift Driven by 4-Methylphenyl at Position 3 vs. Unsubstituted 3-Phenyl Analog

The target compound exhibits a computed logP of 4.909, reflecting the contribution of the 4-methyl substituent on the 3-phenyl ring [1]. This represents a measurable increase in lipophilicity compared to the des-methyl analog 2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 849922-42-5), which lacks the para-methyl group and is expected to have a lower logP (estimated ~4.3–4.5 based on the removal of one methyl group from the scaffold) . The approximately 0.4–0.6 log unit increase may influence membrane permeability, protein binding, and compartment distribution in cellular assays.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Donor Count Differentiation: N-Phenyl Amine vs. N-(4-Methylphenyl) Amine at Position 7

The target compound possesses exactly one hydrogen bond donor (HBD = 1), originating from the N-phenyl secondary amine at position 7 [1]. This distinguishes it from the closely related analog 5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 890611-46-8), which also has HBD = 1 but differs by lacking the 2-methyl group on the pyrazole ring and bearing a 4-methylphenyl on both the 3-position and the 7-amine [2]. While the absolute HBD count is identical, the steric environment of the N-H donor differs: the target compound presents an unsubstituted N-phenyl group, whereas CAS 890611-46-8 presents an N-(4-methylphenyl) group that may alter the geometry of hinge-region hydrogen bonding in kinase active sites. Published SAR demonstrates that substituents on the N-phenyl ring significantly modulate antiproliferative potency in p21-dependent cellular models [3].

Hydrogen bonding Molecular recognition Kinase hinge binding

Rotatable Bond Flexibility: Impact of 2,5-Dimethyl Substitution on Conformational Landscape vs. Mono-Methyl Analogs

The target compound contains 5 rotatable bonds as computed in ZINC15 [1], arising from the N-phenyl group (one C-N rotation), the 3-(4-methylphenyl) group (one C-C rotation), and the two methyl groups on the core. In contrast, the mono-methyl analog 5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 890611-46-8) has only 3 rotatable bonds [2], as it lacks the 2-methyl substituent and bears a 4-methylphenyl on the 7-amine. The additional conformational freedom in the target compound may influence entropic contributions to binding free energy and affect the compound's pre-organization for kinase active site complementarity. Class-level evidence indicates that methyl groups at the 2-position of pyrazolo[1,5-a]pyrimidines contribute to metabolic stability and can modulate selectivity among closely related kinase targets [3].

Conformational analysis Ligand efficiency Entropic penalty

Class-Level Antiproliferative Activity: Pyrazolo[1,5-a]pyrimidin-7-yl Amine Scaffold in p21-Deficient Cancer Cell Models

While no direct activity data are available for CAS 890638-16-1 in published literature or ChEMBL [1], the compound belongs to a well-characterized series of pyrazolo[1,5-a]pyrimidin-7-yl amines and amides that demonstrate selective antiproliferative activity against p21-deficient cancer cells [2]. In the foundational SAR study by Powell et al. (2007), pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides were identified by high-throughput screening as agents that preferentially kill p21-/- (80S14) cells over isogenic p21+/+ (HCT116) cells, with strict structural requirements observed for the core, headpiece, and tailpiece regions [2]. The 2009 follow-up study by Wang et al. elaborated the SAR of C-7 phenyl amide optimization and demonstrated that modifications to the substituent pattern on both the pyrazolo[1,5-a]pyrimidine core and the pendant aryl rings profoundly modulate the differential cytotoxicity between checkpoint-proficient and checkpoint-deficient cells [3]. The target compound, bearing a C-7 N-phenyl amine (rather than an amide) and a 2,5-dimethyl-3-(4-methylphenyl) core, represents a specific structural variant within this pharmacophore space that warrants empirical evaluation as a potential antiproliferative agent.

Antiproliferative activity p21 checkpoint Cancer selective toxicity

Application Scenarios for 2,5-Dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890638-16-1) Based on Evidence-Based Differentiation


Structure-Activity Relationship (SAR) Exploration at the C-7 Amine Position in p21-Targeted Antiproliferative Programs

CAS 890638-16-1 is structurally positioned as a C-7 amine analog within the broader pyrazolo[1,5-a]pyrimidin-7-yl phenyl amide series for which selective antiproliferative activity against p21-deficient cells has been established [1]. Research groups investigating the amine-vs-amide SAR at position 7 can procure this compound to systematically compare its activity profile with the corresponding amide derivatives, leveraging the existing assay framework using isogenic HCT116 (p21+/+) and 80S14 (p21-/-) cell pairs [2].

Kinase Selectivity Profiling with a Focus on 2,5-Dimethyl Core Contribution

The 2,5-dimethyl substitution pattern of CAS 890638-16-1 is a key structural variable that distinguishes it from mono-methyl analogs such as CAS 890611-46-8 [3]. Researchers conducting kinase panel screening can use this compound to probe the contribution of the 2-methyl group to kinase selectivity, as patent literature on pyrazolo[1,5-a]pyrimidin-7-amines indicates that substituents at the 2-position influence target engagement profiles among protein kinases [4].

Physicochemical Property Optimization for Cellular Permeability in Oncology Programs

With a computed logP of 4.909 and tPSA of 42 Ų [5], CAS 890638-16-1 occupies a lipophilicity range that may be advantageous for passive cellular permeability in oncology target engagement studies. Medicinal chemistry teams can benchmark this compound against the less lipophilic 3-phenyl analog (CAS 849922-42-5) to evaluate how the 4-methyl substituent on the 3-aryl ring affects intracellular target engagement, cytotoxicity, and off-target binding in cancer cell lines.

Computational Chemistry and Docking Studies Targeting SRC Family Kinases

SEA (Similarity Ensemble Approach) predictions from ZINC15 suggest potential activity against proto-oncogene tyrosine-protein kinase SRC (P-value 26, Max Tc 71) [5]. While these are computational predictions and not experimentally validated, they provide a hypothesis-driven starting point for molecular docking and molecular dynamics simulations. Computational chemistry groups can use this compound as a test ligand for developing and validating docking protocols against the SRC kinase ATP-binding site, leveraging the well-characterized structural biology of this kinase family.

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